REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:13])[CH:8]=2)[N:3]=1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[C:17]([CH3:22])[N:16]=1.Cl>C(O)CO.O>[Cl:14][C:15]1[N:20]=[C:19]([NH:13][C:7]2[CH:8]=[C:9]3[C:4](=[CH:5][CH:6]=2)[N:3]=[C:2]([CH3:1])[CH:11]=[C:10]3[NH2:12])[CH:18]=[C:17]([CH3:22])[N:16]=1
|
Name
|
|
Quantity
|
72 g
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Type
|
reactant
|
Smiles
|
CC1=NC2=CC=C(C=C2C(=C1)N)N
|
Name
|
|
Quantity
|
67.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
resulted in a yellow solution which
|
Type
|
TEMPERATURE
|
Details
|
was heated to and
|
Type
|
CUSTOM
|
Details
|
resulted in a thick white paste-like precipitate
|
Type
|
FILTRATION
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Details
|
the mixture was filtered through Celite
|
Type
|
ADDITION
|
Details
|
The Celite and solid containing the product and bis-substituted by-product
|
Type
|
CUSTOM
|
Details
|
the Celite and insoluble by-product were removed by filtration
|
Type
|
CUSTOM
|
Details
|
resulting in precipitation of product which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The damp product was transferred to a rotovap flask
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo by azeotropic water removal with toluene (3×1.5 L)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)NC=1C=C2C(=CC(=NC2=CC1)C)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |